molecular formula C18H12Cl2N2 B14188154 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline CAS No. 922517-42-8

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline

Cat. No.: B14188154
CAS No.: 922517-42-8
M. Wt: 327.2 g/mol
InChI Key: BBOJZBYSEFRINK-UHFFFAOYSA-N
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Description

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is a carbazole-aniline hybrid compound featuring a carbazole core substituted with chlorine atoms at the 2- and 7-positions and an aniline moiety at the 9-position. The dichloro substitution in this compound likely enhances its electron-withdrawing character, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

922517-42-8

Molecular Formula

C18H12Cl2N2

Molecular Weight

327.2 g/mol

IUPAC Name

2-(2,7-dichlorocarbazol-9-yl)aniline

InChI

InChI=1S/C18H12Cl2N2/c19-11-5-7-13-14-8-6-12(20)10-18(14)22(17(13)9-11)16-4-2-1-3-15(16)21/h1-10H,21H2

InChI Key

BBOJZBYSEFRINK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline typically involves the introduction of the 2,7-dichloro-9H-carbazole moiety onto an aniline molecule. One common method is to start with 2,7-dichloro-9H-carbazole and react it with aniline under specific conditions. The reaction may involve the use of a catalyst and a solvent to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives .

Scientific Research Applications

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In electronic applications, its high charge carrier mobility and optoelectronic properties enable efficient charge transport and light emission .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbazole-Aniline Derivatives

Compound Name Substituents on Carbazole Core Aniline Position Key Functional Groups Molecular Weight (g/mol)
2-(2,7-Dichloro-9H-carbazol-9-YL)aniline 2-Cl, 7-Cl 9-position NH₂ (aniline) ~327.2*
2-(Carbazol-9-yl)aniline None 9-position NH₂ (aniline) 258.3
4-(9H-Carbazol-9-yl)aniline None 4-position NH₂ (aniline) 258.3
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline None 9-position (ethyl linker) SO₂CH₃, NH₂ 378.5
N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline 9-Ethyl 3-position (imine linkage) CH=N, C₂H₅ 298.4

Notes:

  • The dichloro substitution in the target compound distinguishes it from non-halogenated analogs like 2-(Carbazol-9-yl)aniline .
  • Positional isomerism (e.g., 4-(9H-Carbazol-9-yl)aniline ) affects electronic properties; the 9-position in the target compound may enhance conjugation with the aniline moiety.
  • Functional group variations (e.g., sulfonyl in ) introduce hydrogen-bonding capabilities, altering solubility and crystallinity.

Crystallographic and Intermolecular Interactions

  • N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline : Forms 1D chains via N–H⋯O hydrogen bonds (C(8) graph set) . The sulfonyl group acts as a hydrogen-bond acceptor.
  • This compound : Predicted to exhibit halogen bonding (Cl⋯N/O) and altered packing due to steric effects from chlorine atoms.

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